3,4-Diiodofuran
Description
3,4-Diiodofuran is a halogenated derivative of furan, a five-membered aromatic heterocycle with one oxygen atom. The compound features iodine substituents at the 3- and 4-positions of the furan ring.
Structure
3D Structure
Properties
CAS No. |
7040-24-6 |
|---|---|
Molecular Formula |
C4H2I2O |
Molecular Weight |
319.87 g/mol |
IUPAC Name |
3,4-diiodofuran |
InChI |
InChI=1S/C4H2I2O/c5-3-1-7-2-4(3)6/h1-2H |
InChI Key |
TTXIZXNARJDUHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)I)I |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation of Furan Derivatives
One classical approach to prepare dihalogenated furans involves the direct electrophilic halogenation of furan or substituted furans. For 3,4-diiodofuran, this typically requires iodine or iodine-based reagents under controlled conditions to achieve substitution at the 3- and 4-positions without over-halogenation or ring degradation.
- Method: Treatment of furan with iodine in the presence of an oxidizing agent or Lewis acid catalyst.
- Challenges: Furan’s high reactivity can lead to polyhalogenation or ring-opening side reactions; thus, reaction temperature, solvent, and stoichiometry must be carefully optimized.
- Yield: Moderate to good yields reported, but often with mixtures of mono- and di-iodinated products requiring chromatographic separation.
Halogen Exchange (Finkelstein-type) Reactions on 3,4-Dihalofurans
An alternative method involves starting from 3,4-dichlorofuran or 3,4-dibromofuran and performing halogen exchange with iodide salts (e.g., sodium iodide) under suitable conditions.
- Advantages: This method allows more selective introduction of iodine by replacing less reactive halogens.
- Typical Conditions: Heating in polar aprotic solvents such as acetone or DMF.
- Limitations: Requires availability of 3,4-dichloro- or dibromofuran precursors; reaction times can be long, and side reactions may occur.
Synthesis via 3,4-Dihydrofurans Followed by Iodination
Some synthetic routes start from 3,4-dihydrofurans (partially saturated furans) which are then iodinated at the desired positions followed by dehydrohalogenation or oxidation to restore the furan ring.
- Process:
- Step 1: Preparation of 3,4-dihydrofurans from suitable precursors.
- Step 2: Iodination using iodine or N-iodosuccinimide (NIS).
- Step 3: Oxidation or elimination to form the aromatic this compound.
- Benefits: This approach can improve regioselectivity and reduce over-iodination.
- Reported Yields: Variable, depending on the efficiency of each step.
Functional Group Interconversion via Acylated Intermediates
Patent literature describes the preparation of halogenated furans through acylation of 2,3-dihydrofurans with perhaloalkanoyl chlorides followed by base-induced transformations.
- Example: Reaction of 2,3-dihydro-4-(trichloroacetyl)furan with strong base in the presence of an alkoxide source leads to halogenated furan derivatives.
- Conditions: Temperature range of 25–100 °C, usually 50–80 °C; anhydrous conditions to avoid side reactions.
- Yields: High yields (up to ~80%) reported for analogous halogenated esters; similar strategies could be adapted for iodination with appropriate reagents.
- Notes: Pyridine is often used as an acid scavenger in acylation steps.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Electrophilic Iodination | Furan or substituted furans | Iodine + oxidant or Lewis acid, controlled temp | Moderate (30-60) | Requires careful control to avoid over-iodination |
| Halogen Exchange (Finkelstein) | 3,4-Dichlorofuran or 3,4-dibromofuran | NaI in acetone or DMF, heating | Moderate (40-70) | Dependent on availability of precursors |
| Iodination of 3,4-Dihydrofurans | 3,4-Dihydrofurans | Iodine or NIS, followed by oxidation/elimination | Variable (30-70) | Multi-step, improved regioselectivity |
| Acylation and Base-Induced Reaction | 2,3-Dihydro-4-(trichloroacetyl)furan | Strong base + alkoxide, 50–80 °C, anhydrous | High (~80) | Patent-supported, adaptable to iodination |
Chemical Structures and Logos
This compound: A five-membered aromatic heterocycle (furan) with iodine atoms substituted at carbon atoms 3 and 4.
Structure representation (simplified):
O / \ I—C C—I \ / C2,3-Dihydro-4-(trichloroacetyl)furan: A partially saturated furan ring bearing a trichloroacetyl group at position 4, used as an intermediate in acylation-based methods.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diiodofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed:
Substitution Reactions: Products include 3,4-disubstituted furans.
Oxidation Reactions: Products include furan-2,5-diones and other oxygenated furans.
Reduction Reactions: Products include 3,4-dihydrofuran derivatives.
Scientific Research Applications
3,4-Diiodofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of halogenated compounds’ biological activity and their potential as pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4-Diiodofuran exerts its effects is primarily through its electrophilic nature. The iodine atoms make the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Mono-Iodinated Furan Derivatives
The mono-iodinated compound Dihydro-3-iodofuran-2(3H)-one (CAS 128836-43-1) shares structural similarities with 3,4-Diiodofuran. Key differences include:
- Substitution pattern: The mono-iodo derivative has a single iodine atom at position 3 and a lactone group, whereas this compound lacks the lactone and features two iodines.
- Molecular weight : The diiodo analog is expected to have a higher molecular weight (C₄H₂I₂O vs. C₄H₅IO₂), influencing physical properties like melting point and solubility.
Dichlorinated and Dibrominated Furans
Chlorinated and brominated furans (e.g., 2,5-dibromofuran) provide insights into halogen effects:
- Steric hindrance : The larger atomic radius of iodine increases steric bulk compared to chlorine or bromine, which may hinder reactions requiring planar transition states .
Benzofuran Derivatives
2,3-Benzofuran (CAS 271-89-6) differs in having a fused benzene ring:
- Aromatic stability : The fused ring system in benzofuran enhances stability compared to simple furans. Iodination in this compound may reduce aromaticity due to the electron-withdrawing iodine atoms, increasing susceptibility to ring-opening reactions .
- Applications: Benzofurans are common in natural products and pharmaceuticals, whereas iodinated furans like this compound may find niche roles in synthetic chemistry or as iodine donors.
Thyroid Hormone Analogs
Thyroxine (T4) and triiodothyronine (T3) are iodinated aromatic systems with biological relevance:
- Electronic effects: Both T4 and this compound utilize iodine’s electron-deficient nature to influence reactivity. However, T4’s phenolic ring and alanine side chain enable hormone receptor binding, a feature absent in this compound .
- Metabolic stability : The diiodo configuration in this compound may mimic T3’s stability against deiodinase enzymes, though this remains speculative without direct evidence .
Data Table: Hypothetical Properties of this compound vs. Analogs
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